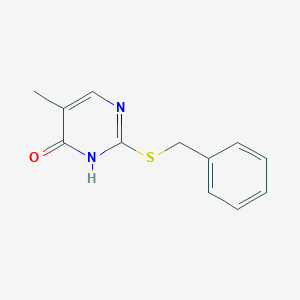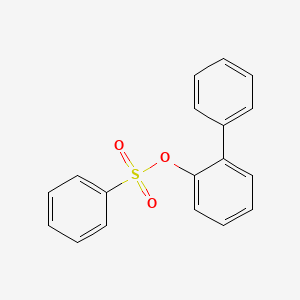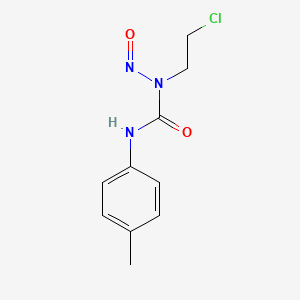
5,7-Diaminoquinolin-8-ol;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7-Diaminoquinolin-8-ol;hydrochloride: is a chemical compound with the molecular formula C9H9N3O·HCl. It is known for its role as an oxidative developer in various chemical processes. This compound is soluble in water and alcohols but insoluble in ethers or esters. It is stable at room temperature and has a melting point of 196.42°C and a boiling point of 351.57°C .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-diaminoquinolin-8-ol typically involves the reduction of nitroquinoline derivatives. One common method starts with 3-nitroaniline or 3-chloroaniline, which undergoes a series of reactions including nitration, reduction, and amination to yield 5,7-diaminoquinolin-8-ol . The process involves the use of reagents such as SnCl2·2H2O for reduction and hydroxylamine for amination.
Industrial Production Methods: Industrial production of 5,7-diaminoquinolin-8-ol;hydrochloride often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: 5,7-Diaminoquinolin-8-ol;hydrochloride undergoes various chemical reactions including:
Oxidation: Reacts with oxidizing agents to form diazo compounds.
Reduction: Can be reduced using agents like SnCl2·2H2O.
Substitution: Undergoes substitution reactions where amino groups can be replaced by other functional groups
Common Reagents and Conditions:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Tin(II) chloride (SnCl2·2H2O) and hydrazine hydrate.
Substitution Reagents: Various halogenating agents and nucleophiles.
Major Products:
Diazo Compounds: Formed through oxidation.
Reduced Aminoquinolines: Formed through reduction.
Substituted Quinoline Derivatives: Formed through substitution reactions
Aplicaciones Científicas De Investigación
5,7-Diaminoquinolin-8-ol;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of nitrogen-containing heterocycles.
Biology: Employed in the study of enzyme mechanisms and as a fluorescent probe.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the development of photographic films and dyes .
Mecanismo De Acción
The mechanism of action of 5,7-diaminoquinolin-8-ol;hydrochloride involves its interaction with molecular targets such as enzymes and DNA. It can inhibit enzyme activity by binding to the active site or interacting with metal ions essential for enzyme function. In biological systems, it can intercalate into DNA, disrupting replication and transcription processes .
Comparación Con Compuestos Similares
5,7-Dichloro-8-hydroxyquinoline: Known for its antimicrobial properties.
5,7-Diiodoquinolin-8-ol: Used in pharmaceutical testing.
8-Hydroxyquinoline: Exhibits a wide range of biological activities including antimicrobial and anticancer effects .
Uniqueness: 5,7-Diaminoquinolin-8-ol;hydrochloride is unique due to its dual amino groups at positions 5 and 7, which confer distinct chemical reactivity and biological activity compared to other quinoline derivatives. This makes it a valuable compound for various synthetic and research applications .
Propiedades
Número CAS |
13207-71-1 |
|---|---|
Fórmula molecular |
C9H10ClN3O |
Peso molecular |
211.65 g/mol |
Nombre IUPAC |
5,7-diaminoquinolin-8-ol;hydrochloride |
InChI |
InChI=1S/C9H9N3O.ClH/c10-6-4-7(11)9(13)8-5(6)2-1-3-12-8;/h1-4,13H,10-11H2;1H |
Clave InChI |
YCNUTZBVRRBMCN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C(C=C2N)N)O)N=C1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-(1-Hydroxyprop-2-ynyl)-7,7-dimethyl-2,6,8-trioxabicyclo[3.3.0]octan-4-ol](/img/structure/B13997376.png)







